molecular formula C9H14N2O3 B3111016 Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate CAS No. 181803-33-8

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B3111016
CAS RN: 181803-33-8
M. Wt: 198.22 g/mol
InChI Key: XRRWIQFBADWOLM-UHFFFAOYSA-N
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Description

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C9H14N2O3 . It has a molecular weight of 198.22 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is 1S/C9H14N2O3/c1-5-13-7 (12)6-10-8 (14-11-6)9 (2,3)4/h5H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a colorless to yellow liquid .

Scientific Research Applications

Metabolic Studies

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate has been studied for its metabolic reactions in rat liver microsomes, where it undergoes hydroxylation and carbonyl reduction. The presence of the oxadiazole ring contributes to the resonance stabilization during these metabolic processes, highlighting its significance in drug metabolism studies (Yoo et al., 2008).

Chemical Synthesis

This compound serves as a versatile building block in medicinal chemistry, facilitating the synthesis of various biologically relevant molecules through the displacement of its functional groups by nucleophiles under mild conditions. This capability demonstrates its potential in the design and synthesis of new pharmaceuticals (Jakopin, 2018).

Construction of Heterocycles

Its utility extends to the rapid construction of the 1,3,4-oxadiazole core, a crucial structure in various pharmacologically active compounds. The process involves thermolysis of geminal diazides derived from acylacetate compounds, showcasing the compound's role in efficient heterocyclic synthesis (Erhardt et al., 2016).

Biological Activities

Research has explored the synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities. This highlights its contribution to the development of new therapeutics with potential applications in treating various diseases and conditions (Başoğlu et al., 2013).

Optical Properties

The synthesis and characterization of novel derivatives containing the ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate moiety have also been conducted, focusing on their optical properties. Such studies are vital for the development of new materials for optoelectronic applications, demonstrating the compound's versatility beyond pharmaceuticals (Ge et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-11-8(14-6)9(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRWIQFBADWOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl tetrazole-5-carboxylate (8.53 g, 60 mmol) and pivaloyl chloride (7.23 g, 60 mmol) in dry toluene (240 ml) is refluxed for 16 hours. After the solution has cooled to room temperature, it is washed two times with 1 N sodium hydroxide solution (20 ml) and then once with water (20 ml). The organic phase is dried over magnesium sulphate and the solvent is evaporated in vacuo to give ethyl 5-tert-butyl-[1,3,4]oxadiazole-2-carboxylate as a red oil (6.96 g, 59%), which is used in the following stage without further purification.
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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